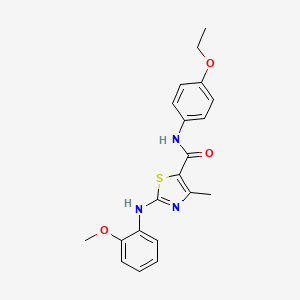

![molecular formula C19H14ClN3OS B2749486 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide CAS No. 897457-94-2](/img/structure/B2749486.png)

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

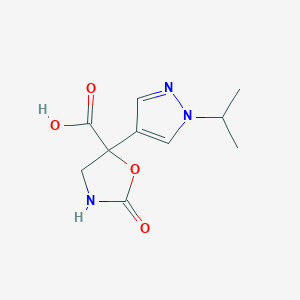

“2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide” is an imidazothiazole derivative . It is also known as CITCO . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide .Molecular Structure Analysis

The molecular structure of this compound includes an imidazothiazole ring attached to a phenyl ring via a two-carbon linker . The imidazothiazole ring is also attached to a 4-chlorophenyl group .Physical and Chemical Properties Analysis

The compound is a solid . Its melting point is between 192 - 195°C . The molecular weight of the compound is 262.72 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Anticonvulsant Activity

Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, including compounds with structural similarities to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide, revealed their potential in anticonvulsant applications. Specifically, derivatives with chloro substitutions demonstrated significant anticonvulsant activity against seizures induced by maximal electroshock (MES) tests, suggesting their potential therapeutic applications in epilepsy treatment (Aktürk et al., 2002).

Cardiotonic Activity

Compounds bearing the imidazo[2,1-b]thiazoles scaffold, similar to the core structure of this compound, have demonstrated interesting cardiotonic activities. The presence of substituents at specific positions significantly affects their pharmacological profile, with phenyl substitutions being particularly notable for enhancing cardiotonic activity, indicating their potential in developing treatments for heart conditions (Andreani et al., 1996).

Cytotoxic Activity Against Cancer Cell Lines

A novel series of compounds bearing the imidazo[2,1-b]thiazole scaffold were synthesized and evaluated for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. One compound, closely related to the query compound, exhibited promising inhibitory activity against the MDA-MB-231 cell line, suggesting its potential as a therapeutic agent in cancer treatment. This highlights the compound's role in oncological research, particularly in the development of new chemotherapeutic agents (Ding et al., 2012).

Antibacterial and QSAR Studies

Further research into derivatives of this compound has demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. QSAR studies of these compounds provided insights into the structural and physicochemical parameters influencing their antibacterial efficacy, with positive contributions from certain substituents increasing their potential for clinical applications in treating bacterial infections (Desai et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

The compound, being an imidazothiazole derivative, stimulates the nuclear translocation of CAR . This translocation is a critical step in the activation of CAR, which subsequently binds to specific DNA sequences, leading to the transcription of target genes .

Biochemical Pathways

The activation of CAR influences various biochemical pathways, particularly those involved in drug metabolism. This includes the cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds .

Result of Action

The activation of CAR by this compound leads to the transcription of genes that encode for proteins involved in drug metabolism and transport . This can influence the body’s response to various drugs, potentially enhancing their breakdown and elimination .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the nutritional status of the individual, genetic factors influencing CAR expression and function, and potentially even circadian rhythms, as CAR activity has been shown to exhibit diurnal variation .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It has been found that this compound forms a hydrogen bond with ASP831, and interacts with several other molecules through Pi-alkyl and Pi-sigma interactions .

Cellular Effects

Preliminary studies suggest that this compound displays broad-spectrum antiproliferative activity against various cancer cell lines .

Molecular Mechanism

It is known that this compound interacts with several biomolecules, potentially influencing their function .

Propiedades

IUPAC Name |

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3OS/c20-14-8-6-13(7-9-14)17-11-23-16(12-25-19(23)22-17)10-18(24)21-15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRNZGVHYLJTPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-(8-methyl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2749406.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2749407.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)cinnamamide](/img/structure/B2749416.png)

![16-Cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2749419.png)

![N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine](/img/structure/B2749422.png)

![4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2749426.png)